N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-2-9-20(27)25-14-16-26(17-15-25)23(29)22(24-21(28)18-10-5-3-6-11-18)32(30,31)19-12-7-4-8-13-19/h3-8,10-13,22H,2,9,14-17H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJKFWBAOKOEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions (above 180°C) between carboxylic acids and amines . This method is efficient but may not be suitable for all functionalized molecules due to the high temperatures required.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations :
Azetidinone derivatives (e.g., compound 4 in ) exhibit strong antimicrobial activity due to their rigid structure and chloro substituents, which enhance membrane penetration .
Substituent Effects: The benzenesulfonyl group in the target compound likely improves metabolic stability compared to analogs with simple benzamide or benzylamino groups . Fluorine substitution (e.g., in ) may enhance bioavailability by reducing oxidative metabolism, though it introduces steric and electronic changes .
QSAR Insights :
- Topological parameters (e.g., Balaban index) and electronic descriptors (e.g., HOMO energy) govern antimicrobial and anticancer activities in analogs . The target compound’s piperazine and sulfonyl groups may optimize these parameters for enhanced activity.
Pharmacological Potential
While direct data are unavailable, structural parallels suggest:
Biological Activity
N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzenesulfonyl group and a butanoylpiperazine moiety. This structural configuration is believed to contribute significantly to its biological activity.
Structural Formula
The IUPAC name of the compound is this compound. Its chemical formula can be represented as follows:
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various physiological pathways. Research indicates that it may act on the following targets:
- NAMPT Inhibition : The compound has been identified as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis via NAMPT (Nicotinamide Phosphoribosyltransferase) inhibition. This action is crucial for cancer metabolism and proliferation .
- Neuroleptic Activity : Preliminary studies suggest that similar benzamide derivatives exhibit neuroleptic properties, hinting at potential applications in treating psychiatric disorders .
Therapeutic Applications
The biological activity of this compound indicates potential therapeutic uses in various medical fields:
- Oncology : By inhibiting NAMPT, the compound may serve as a therapeutic agent in cancer treatment, particularly in tumors that rely on NAD+ for growth.
- Psychiatry : Given its neuroleptic-like activity, it could be explored for the treatment of psychotic disorders.
1. Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that compounds structurally similar to this compound effectively inhibit the proliferation of cancer cell lines by disrupting NAD+ biosynthesis. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with NAMPT inhibitors .
2. Neuropharmacological Effects
Research on benzamide derivatives has shown that they can modulate dopaminergic pathways, leading to reduced stereotypic behaviors in animal models. One study highlighted a particular derivative that was significantly more effective than traditional antipsychotics, suggesting a promising avenue for further exploration with this compound .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
